6-Chloro-3-methylpicolinonitrile

概要

説明

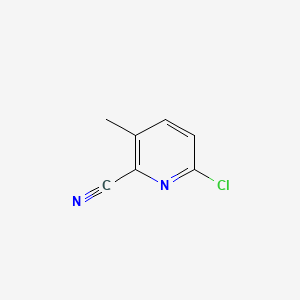

6-Chloro-3-methylpicolinonitrile: is a chemical compound with the molecular formula C7H5ClN2 and a molecular weight of 152.58 g/mol It is a derivative of picolinonitrile, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 3rd position on the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions:

The synthesis of 6-Chloro-3-methylpicolinonitrile typically involves the chlorination of 3-methylpicolinonitrile. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 3-methylpicolinonitrile is treated with thionyl chloride, resulting in the substitution of a hydrogen atom with a chlorine atom at the 6th position of the pyridine ring .

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or recrystallization to obtain the final product with the desired specifications .

化学反応の分析

Types of Reactions:

Substitution Reactions: 6-Chloro-3-methylpicolinonitrile can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group at the 3rd position can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed:

Substitution: Formation of 6-azido-3-methylpicolinonitrile or 6-thiocyanato-3-methylpicolinonitrile.

Oxidation: Formation of 6-chloro-3-formylpicolinonitrile or 6-chloro-3-carboxypicolinonitrile.

Reduction: Formation of 6-chloro-3-methylpicolinamidine.

科学的研究の応用

Chemistry:

6-Chloro-3-methylpicolinonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology and Medicine:

In biological research, derivatives of this compound are investigated for their potential pharmacological activities. These derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for drug discovery and development.

Industry:

In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for the synthesis of herbicides, insecticides, and other crop protection agents.

作用機序

The mechanism of action of 6-Chloro-3-methylpicolinonitrile and its derivatives depends on their specific applications. In drug discovery, these compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chlorine atom and nitrile group can influence the binding affinity and selectivity towards these targets, modulating biological pathways and exerting therapeutic effects .

類似化合物との比較

3-Methylpicolinonitrile: Lacks the chlorine atom at the 6th position, resulting in different reactivity and applications.

6-Chloropicolinonitrile:

3-Chloropicolinonitrile: Chlorine atom at the 3rd position instead of the 6th, leading to different substitution patterns and reactivity.

Uniqueness:

6-Chloro-3-methylpicolinonitrile is unique due to the specific positioning of the chlorine and methyl groups on the pyridine ring. This arrangement imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .

生物活性

6-Chloro-3-methylpicolinonitrile (CAS Number: 1201924-31-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse research sources.

Chemical Structure and Synthesis

This compound is characterized by its chloro and methyl substituents on the pyridine ring. The synthesis typically involves the reaction of 3-methylpyridine-2-carbonitrile with chlorinating agents under reflux conditions, yielding the target compound with a high degree of purity as confirmed by spectroscopic methods such as NMR and mass spectrometry .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported significant inhibition of cell proliferation in human leukemia CCRF-CEM cells, with a mean growth inhibition (MGI) score indicating strong cytotoxicity .

| Cell Line | IC50 (μM) | MGI Score |

|---|---|---|

| CCRF-CEM | 0.010 | ++++ |

| HCT-116 (colon) | 0.030 | ++++ |

| UACC-62 (melanoma) | 0.012 | ++++ |

These results suggest that the compound may act as a topoisomerase I inhibitor, causing DNA damage selectively in cancer cells while sparing normal cells .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro assays demonstrated that this compound possesses antibacterial and antifungal activities. Specifically, it showed inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as certain yeast strains. The mechanism appears to involve disruption of microbial cell membrane integrity, leading to cell lysis .

The biological activity of this compound can be attributed to several mechanisms:

- Topoisomerase Inhibition : The compound acts as an inhibitor of topoisomerase I, a critical enzyme involved in DNA replication and repair. This inhibition leads to increased DNA strand breaks in cancer cells, promoting apoptosis .

- Cell Membrane Disruption : In microbial cells, the compound disrupts membrane integrity, which is crucial for maintaining cellular homeostasis and function .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may induce oxidative stress in cancer cells, further enhancing its cytotoxic effects .

Case Studies and Research Findings

A notable case study involved the evaluation of this compound in combination with other chemotherapeutic agents. The results indicated synergistic effects when used alongside established anticancer drugs, suggesting potential for combination therapies in clinical settings . Additionally, pharmacokinetic studies demonstrated favorable absorption and distribution profiles in animal models, supporting its development as a therapeutic agent .

特性

IUPAC Name |

6-chloro-3-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c1-5-2-3-7(8)10-6(5)4-9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLXSZKHRDKVTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676772 | |

| Record name | 6-Chloro-3-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201924-31-3 | |

| Record name | 6-Chloro-3-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。